Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
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Overview
Description
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features prominently in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the trimethoxyphenyl derivatives, followed by the introduction of the piperazine ring. The final step involves the incorporation of the oxalic acid moiety. Reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, particularly the oxalic acid moiety.
Substitution: The trimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action for oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with various molecular targets. The trimethoxyphenyl groups are known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The piperazine ring may also contribute to its biological activity by interacting with neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with trimethoxyphenyl groups.
Uniqueness
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C26H34N2O11 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H32N2O7.C2H2O4/c1-28-18-8-7-16(21(31-4)23(18)33-6)15-25-9-11-26(12-10-25)24(27)17-13-19(29-2)22(32-5)20(14-17)30-3;3-1(4)2(5)6/h7-8,13-14H,9-12,15H2,1-6H3;(H,3,4)(H,5,6) |
InChI Key |
SRKFBFRQCHERQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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